molecular formula C6H6ClN3O B11915822 4-Chloro-6-methylpyrimidine-2-carboxamide

4-Chloro-6-methylpyrimidine-2-carboxamide

Cat. No.: B11915822
M. Wt: 171.58 g/mol
InChI Key: XHGBTUNWRCHWHI-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-2-carboxamide typically involves the chlorination of 6-methylpyrimidine-2-carboxamide. One common method includes the reaction of 6-methylpyrimidine-2-carboxamide with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-methylpyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The chlorine and carboxamide groups play a crucial role in binding to the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylpyrimidine-2-carboxamide
  • 4-Chloro-6-ethylpyrimidine-2-carboxamide
  • 4-Chloro-6-methylpyrimidine-2-carboxylic acid

Uniqueness

4-Chloro-6-methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-2-4(7)10-6(9-3)5(8)11/h2H,1H3,(H2,8,11)

InChI Key

XHGBTUNWRCHWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N)Cl

Origin of Product

United States

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